molecular formula C10H16N2 B15230155 3-(3-Amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine

3-(3-Amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B15230155
M. Wt: 164.25 g/mol
InChI Key: BPRDMFRAUPTIIM-UHFFFAOYSA-N
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Description

3-(3-Amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine is a unique compound characterized by its bicyclo[1.1.1]pentane core structure. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere for various functional groups, enhancing the physicochemical properties of drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pent-1-ylamine derivatives . Another approach involves the photochemical addition of propellane to diacetyl, followed by haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be further transformed into the desired amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as flow photochemical addition and batch haloform reactions. These methods allow for the efficient production of multigram quantities of the compound, which is essential for its application in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(3-Amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a bioisostere, mimicking the behavior of other functional groups and enhancing the stability, solubility, and potency of drug candidates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine is unique due to its dual bicyclo[1.1.1]pentane core, which provides enhanced three-dimensionality and saturation compared to other similar compounds. This structural feature contributes to its improved physicochemical properties and potential as a bioisostere .

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

3-(3-amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine

InChI

InChI=1S/C10H16N2/c11-9-1-7(2-9,3-9)8-4-10(12,5-8)6-8/h1-6,11-12H2

InChI Key

BPRDMFRAUPTIIM-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)N)C34CC(C3)(C4)N

Origin of Product

United States

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